ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest due to its potential biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its diverse range of applications in scientific research and industry.
Preparation Methods
The synthesis of ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through various methods. One common approach involves a multi-component reaction under solvent-free conditions using microwave irradiation. This method typically involves the reaction of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]− . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential antitumor properties, it is being investigated for use in cancer therapy.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors involved in inflammation, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, which make it a valuable compound for research and development .
Properties
Molecular Formula |
C17H15ClN4O2S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
ethyl 3-amino-5-(4-chlorophenyl)-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H15ClN4O2S/c1-3-24-16(23)13-9(2)21-17-22(15(20)12(8-19)25-17)14(13)10-4-6-11(18)7-5-10/h4-7,14H,3,20H2,1-2H3 |
InChI Key |
NQQPHRCLGJCPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=C(S2)C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.